4-amino-N-(cyclopropylmethyl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. Pyrazole derivatives are often explored for their therapeutic applications, including anti-inflammatory and anti-cancer properties.
The compound is classified under the broader category of pyrazolecarboxamides, which are characterized by the presence of a pyrazole ring and a carboxamide functional group. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The specific structure of 4-amino-N-(cyclopropylmethyl)-1-methyl-1H-pyrazole-3-carboxamide allows for various interactions with biological targets, making it a subject of interest in pharmaceutical research.
The synthesis of 4-amino-N-(cyclopropylmethyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves several key steps:
These synthetic routes may involve various reaction conditions such as temperature control, solvent selection, and purification techniques like chromatography to isolate the desired product.
The molecular formula for 4-amino-N-(cyclopropylmethyl)-1-methyl-1H-pyrazole-3-carboxamide is . The compound features:
The three-dimensional conformation of this compound can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its structural integrity.
The chemical reactivity of 4-amino-N-(cyclopropylmethyl)-1-methyl-1H-pyrazole-3-carboxamide is influenced by its functional groups:
These reactions are crucial for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 4-amino-N-(cyclopropylmethyl)-1-methyl-1H-pyrazole-3-carboxamide is primarily related to its interactions with specific biological targets such as receptors or enzymes. For instance:
Understanding these mechanisms is essential for elucidating the pharmacodynamics of this compound in therapeutic contexts.
The physical properties of 4-amino-N-(cyclopropylmethyl)-1-methyl-1H-pyrazole-3-carboxamide include:
Chemical properties include:
These properties are vital for predicting how the compound will behave in vivo and during formulation development.
4-amino-N-(cyclopropylmethyl)-1-methyl-1H-pyrazole-3-carboxamide has potential applications in:
Its diverse biological activities make it a promising candidate for further investigation in medicinal chemistry and pharmacology.
The pyrazole ring is a pharmacophoric cornerstone in bioactive molecules due to its electronic distribution and hydrogen-bonding capabilities. The sp²-hybridized nitrogen atoms confer dipole moments that facilitate electrostatic interactions with target proteins, while the carbon atoms enable diverse substitution patterns for activity optimization. In 4-amino-N-(cyclopropylmethyl)-1-methyl-1H-pyrazole-3-carboxamide, the 1-methyl group prevents N-H tautomerism, locking the ring geometry into a consistent conformation that enhances binding predictability. The 4-amino group serves as a hydrogen bond donor, critical for anchoring to key residues in enzymatic binding pockets, as observed in farnesoid X receptor (FXR) antagonists where similar pyrazole carboxamides disrupt coactivator recruitment [6] [7].
Table 1: Pyrazole-Based Drugs and Their Structural Features
Drug/Compound | Pyrazole Substitution Pattern | Primary Biological Target |
---|---|---|
Rimonabant | 1,3,5-Trisubstituted | Cannabinoid Receptor CB1 |
Fipronil | 3-Cyano-5-amino substitution | GABA Receptor |
4-Amino-N-cyclopentyl derivative | 4-Amino-1-methyl-3-carboxamide | Farnesoid X Receptor (FXR) |
4-amino-N-(cyclopropylmethyl)-1-methyl-1H-pyrazole-3-carboxamide | 4-Amino-1-methyl-3-carboxamide | Kinases/Enzymes (Research Phase) |
The pyrazole ring’s metabolic resilience further enhances its utility. Unlike imidazole, pyrazole lacks proclivity for forming reactive metabolites due to the absence of a labile C-2 proton. This stability is evident in derivatives like 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, which maintains structural integrity under physiological conditions [5] [8]. Additionally, the ring’s planar geometry allows deep penetration into hydrophobic enzyme pockets, as seen in cyclin-dependent kinase inhibitors where pyrazole derivatives occupy the adenine-binding site of ATP [7].
The cyclopropylmethyl group appended to the carboxamide nitrogen of the target compound confers distinct pharmacokinetic advantages. Cyclopropane’s high bond strain energy (27 kcal/mol) translates into enhanced binding affinity through enforced proximity effects, while its lipophilic character (π-bond character from Walsh orbitals) improves membrane permeability. Studies on analogs like 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide confirm that the cyclopropylmethyl group enhances blood-brain barrier penetration relative to linear alkyl chains, attributable to its smaller surface area and reduced desolvation penalty [9] [10].
Table 2: Cyclopropylmethyl Impact on ADME Properties of Pyrazole Carboxamides
Property | Cyclopropylmethyl Derivative | n-Propyl Derivative | Benzyl Derivative |
---|---|---|---|
LogP | 1.8–2.2 | 2.0–2.4 | 2.5–3.0 |
Metabolic Half-life (t₁/₂) | >120 min | 60–90 min | 40–70 min |
Passive Permeability (PAMPA) | High (15–20 nm/s) | Moderate (8–12 nm/s) | Low (2–5 nm/s) |
CYP3A4 Inhibition | Weak (IC₅₀ > 50 μM) | Moderate (IC₅₀ ≈ 20 μM) | Strong (IC₅₀ < 10 μM) |
Metabolically, the cyclopropylmethyl group resists oxidative degradation by cytochrome P450 enzymes. Unlike bulkier groups (e.g., benzyl), its compact steric profile hinders C–H activation at the benzylic position, reducing first-pass metabolism. This property is critical for oral bioavailability, as demonstrated by comparing N-cyclopropylmethyl and N-cyclopentyl analogs of 4-amino-1-methylpyrazole-3-carboxamide: the cyclopropyl derivative exhibits 2.3-fold higher plasma exposure in rodent models due to reduced CYP-mediated oxidation [4] [9]. Additionally, the group’s rotational restriction preorganizes the carboxamide moiety for optimal target engagement, enhancing entropy-driven binding—a feature exploited in FXR antagonists where cyclopropylmethyl substituents improve antagonistic potency by 5-fold over ethyl analogs [7].
Positional isomerism within the pyrazole ring profoundly influences biological activity. The 4-amino substitution in 4-amino-N-(cyclopropylmethyl)-1-methyl-1H-pyrazole-3-carboxamide enables bifunctional hydrogen bonding: the amino group acts as a donor, while the adjacent ring nitrogen serves as an acceptor. This contrasts sharply with 5-amino isomers, where hydrogen-bonding vectors project oppositely, impairing target complementarity. In kinase inhibition, 4-amino derivatives exhibit IC₅₀ values 10–100-fold lower than 5-amino analogs due to optimal ATP-binding site interactions [4] [7].
Table 3: Biological Activity Comparison Based on Amino Group Position
Isomer Structure | FXR Binding IC₅₀ (nM) | Cellular Antagonism IC₅₀ (μM) | Aqueous Solubility (mg/mL) |
---|---|---|---|
4-Amino-N-cyclopentyl-1-methyl | 7.5 | 0.47 | 1.81 |
5-Amino-N-cyclopentyl-1-methyl | 210 | 8.3 | 0.41 |
4-Amino-N-(cyclopropylmethyl) | Not reported | Not reported | 1.41 (predicted) |
The electron-donating 4-amino group also modulates ring electronics, increasing electron density at C-3/C-5 to enhance interactions with electrophilic residues in targets. Conversely, methyl substituents (e.g., 3-methyl or 5-methyl) primarily exert steric and lipophilic effects. For example, replacing the 4-amino with a 4-methyl group in N-cyclopropylmethylpyrazole-3-carboxamides abolishes FXR antagonism due to loss of critical hydrogen bonding with Ser336 residue [7] [8]. Additionally, the amino group’s impact on solubility is notable: 4-amino derivatives exhibit 3–5-fold higher aqueous solubility than methyl analogs at physiological pH, attributable to protonation (pKa ≈ 3.5–4.5) and hydrogen-bonding capacity. This property mitigates precipitation in biological assays, reducing false-negative outcomes in screening [4] [5].
The carboxamide linker’s conformation further dictates activity. In 4-amino isomers, intramolecular hydrogen bonding between the 4-amino group and carboxamide carbonyl favors a planar, semi-rigid structure that preorganizes the molecule for target binding. This conformation is disrupted in 3-methyl isomers, where rotational freedom around the C3–C(O) bond increases entropic penalties upon binding [6] [7]. Such subtleties underscore why 4-amino-N-(cyclopropylmethyl)-1-methyl-1H-pyrazole-3-carboxamide represents a strategically optimized isomer within this pharmacophore class.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1